O-Allylhydroxylamine hydrochloride

Enzymology Antimycobacterial Inhibitor Discovery

O-Allylhydroxylamine hydrochloride (CAS 38945-21-0) is the reagent of choice for BCAT-targeted TB drug discovery (Kic 21.61 µM, MIC 78 µM vs M. marinum). Its terminal alkene enables unique reactivity—thermal cyclization to pyridines, Ru-catalyzed RCM to oxazinanones, and thiol-ene conjugation—unattainable with saturated O-alkylhydroxylamines. Supplied as stable hydrochloride salt, ≥98% purity, ready for SAR exploration and bioconjugate assembly.

Molecular Formula C3H8ClNO
Molecular Weight 109.55 g/mol
CAS No. 38945-21-0
Cat. No. B1274267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Allylhydroxylamine hydrochloride
CAS38945-21-0
Molecular FormulaC3H8ClNO
Molecular Weight109.55 g/mol
Structural Identifiers
SMILESC=CCON.Cl
InChIInChI=1S/C3H7NO.ClH/c1-2-3-5-4;/h2H,1,3-4H2;1H
InChIKeyXIQUJVRFXPBMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Allylhydroxylamine Hydrochloride (CAS 38945-21-0) | Key Properties & Reagent Class


O-Allylhydroxylamine hydrochloride (CAS 38945-21-0), also known as O-2-propenylhydroxylamine hydrochloride, is a white crystalline solid with a melting point of approximately 170–180°C . It belongs to the O-alkylhydroxylamine class, bearing a terminal alkene that enables versatile participation in oxime ligation, ring-closing metathesis, and cycloaddition chemistries [1]. The compound is typically supplied as the hydrochloride salt to enhance stability and solubility, and it serves as a key intermediate for pyridine synthesis, bioconjugation, and the preparation of complex nitrogen-containing scaffolds .

Why O-Allylhydroxylamine Hydrochloride Cannot Be Simply Substituted with Other O-Alkylhydroxylamines


While O-alkylhydroxylamines share a common aminooxy nucleophilic core, the specific alkyl substituent dictates both physicochemical properties and biological activity. The allyl group in O-allylhydroxylamine hydrochloride provides a unique terminal alkene handle for further functionalization via metathesis or radical addition—a feature absent in saturated analogs like O-ethylhydroxylamine [1]. Moreover, in enzymatic inhibition assays, O-allylhydroxylamine exhibits distinct Ki values and antimicrobial potency relative to O-benzyl, O-tert-butyl, and O-ethyl congeners, underscoring that in-class substitution cannot preserve the desired activity profile [2].

Quantitative Differentiation of O-Allylhydroxylamine Hydrochloride from O-Alkylhydroxylamine Analogs


Mixed-Type Inhibition of M. tuberculosis BCAT with Ki Values in the Low Micromolar Range

O-Allylhydroxylamine hydrochloride inhibits Mycobacterium tuberculosis branched-chain amino acid aminotransferase (BCAT) with mixed-type kinetics, exhibiting a competitive inhibition constant (Kic) of 21.61 ± 11.08 μM and an uncompetitive inhibition constant (Kiu) exceeding 200 μM (estimated 386 μM). In contrast, O-benzylhydroxylamine yields a Kic of 8.20 ± 2.56 μM and a Kiu of 84.08 ± 31.91 μM, demonstrating distinct inhibition parameters between these closely related aminooxy compounds [1].

Enzymology Antimycobacterial Inhibitor Discovery

Residual Enzymatic Activity at 1 mM Inhibitor Concentration Distinguishes Allyl from Ethyl and Benzyl Analogs

At a fixed inhibitor concentration of 1 mM, O-allylhydroxylamine hydrochloride reduces M. tuberculosis BCAT activity to ~10% residual activity. Under identical conditions, O-ethylhydroxylamine permits ~20% residual activity, while O-nitrobenzylhydroxylamine and O-pentafluorobenzylhydroxylamine allow ~30% residual activity [1].

Enzyme Inhibition Mycobacterium tuberculosis Structure-Activity Relationship

Antimycobacterial Growth Inhibition: O-Allylhydroxylamine as the Most Potent Aminooxy Compound Against M. marinum

Among twenty-three aminooxy compounds screened for antimycobacterial activity, O-allylhydroxylamine hydrochloride was identified as the most effective growth inhibitor against Mycobacterium marinum, with a Minimum Inhibitory Concentration (MIC) of 78 μM. Against M. tuberculosis, the MIC was 156 μM. For comparison, O-benzylhydroxylamine, O-tert-butylhydroxylamine, and carboxymethoxylamine all exhibited lower potency in parallel assays [1].

Antimicrobial Mycobacterium Drug Discovery

Commercial Purity and Quality Specifications Support Reproducible Research

Commercially available O-allylhydroxylamine hydrochloride is routinely supplied at ≥98.0% purity (AT) or ≥99% (HPLC) . In contrast, many O-alkylhydroxylamine analogs (e.g., O-benzylhydroxylamine hydrochloride, O-(tert-butyl)hydroxylamine hydrochloride) are often marketed at lower standard purities (e.g., 95–97%) .

Analytical Chemistry Quality Control Procurement

Optimal Applications for O-Allylhydroxylamine Hydrochloride Based on Differentiated Evidence


Antimycobacterial Drug Discovery and Target Validation

O-Allylhydroxylamine hydrochloride is ideally suited for lead discovery programs targeting Mycobacterium tuberculosis branched-chain amino acid aminotransferase (BCAT). Its distinct Ki profile (Kic 21.61 μM) and superior growth inhibition (MIC 78 μM against M. marinum) relative to other aminooxy compounds make it the reagent of choice for initial SAR exploration and target validation studies [1].

Synthesis of Pyridines and Complex Heterocycles via Cyclization of O-Allyloximes

The allyl group enables thermal or catalytic cyclization of O-allyloximes to afford substituted pyridines—a transformation inaccessible to saturated O-alkylhydroxylamines. This reactivity is foundational for constructing nitrogen-containing heterocycles in medicinal chemistry programs .

Ring-Closing Metathesis (RCM) to Access [1,2]Oxazinan-3-ones

Condensation with acryloyl chloride followed by RCM using Grubbs catalyst yields multiply substituted [1,2]oxazinan-3-ones with high stereoselectivity. This methodology exploits the terminal alkene of O-allylhydroxylamine for olefin metathesis, a reaction not feasible with non-allyl analogs [2].

Bioconjugation and Chemical Ligation via Oxime Formation

O-Allylhydroxylamine reacts rapidly with aldehydes and ketones to form stable oxime linkages under mild aqueous conditions. The allyl group provides an orthogonal handle for subsequent functionalization (e.g., thiol-ene click chemistry), enabling multi-step bioconjugate assembly [3].

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